molecular formula C17H26N2O2 B5872013 N-mesityl-4-(4-morpholinyl)butanamide

N-mesityl-4-(4-morpholinyl)butanamide

Cat. No.: B5872013
M. Wt: 290.4 g/mol
InChI Key: MYMPGJXTYMQSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-4-(4-morpholinyl)butanamide is a butanamide derivative characterized by two distinct substituents: a mesityl group (2,4,6-trimethylphenyl) on the amide nitrogen and a morpholinyl group (a six-membered heterocycle containing oxygen and nitrogen) at the fourth carbon of the butanoyl chain. The mesityl group contributes significant steric bulk and hydrophobicity, which may enhance metabolic stability and influence binding interactions. The morpholinyl group, with its polar nature, improves solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

4-morpholin-4-yl-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-11-14(2)17(15(3)12-13)18-16(20)5-4-6-19-7-9-21-10-8-19/h11-12H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPGJXTYMQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N-mesityl-4-(4-morpholinyl)butanamide with structurally related butanamide derivatives, focusing on molecular properties, substituent effects, and reported activities.

Structural and Physicochemical Properties

A comparative analysis of key parameters is summarized in Table 1.

Table 1: Comparative Molecular Properties of Butanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP (Estimated) Key Structural Features
This compound* C₁₈H₂₆N₂O₂ 302.42 Mesityl, Morpholinyl ~4.2 Bulky mesityl; polar morpholinyl
3-oxo-N-(thiazol-2-yl)butanamide C₇H₈N₂O₂S 184.21 Thiazolyl ~1.8 Aromatic thiazole; ketone group
4-Methoxybutyrylfentanyl C₂₃H₃₀N₂O₂ 366.50 Methoxyphenyl, Piperidinyl ~3.5 Opioid backbone; methoxy substitution
4-(4-ethylphenoxy)-N-(4-morpholinylphenyl)butanamide C₂₂H₂₈N₂O₃ 368.50 Ethylphenoxy, Morpholinylphenyl 3.6 Ethylphenoxy; morpholinylphenyl
N-(4-Acetylphenyl)butanamide C₁₂H₁₅NO₂ 205.26 Acetylphenyl ~1.5 Acetyl group; compact structure

*Note: Data for this compound are estimated based on structural analogs.

Key Observations:
  • Molecular Weight: The target compound (302.42 g/mol) is intermediate in size compared to 4-Methoxybutyrylfentanyl (366.50 g/mol) and 4-(4-ethylphenoxy)-N-(4-morpholinylphenyl)butanamide (368.50 g/mol), suggesting a balance between bioavailability and membrane permeability.
  • Hydrogen-Bonding : The morpholinyl group in the target compound provides hydrogen-bond acceptors (similar to the thiazole in ), which may improve target engagement compared to purely hydrophobic substituents.
PDE5 Inhibition ()

Compounds such as 3-oxo-N-(thiazol-2-yl)butanamide (IC₅₀ = 100% PDE5 inhibition) highlight the importance of heterocyclic substituents in enzyme binding . The target compound’s morpholinyl group may mimic the thiazole’s hydrogen-bonding capacity, but its bulky mesityl group could reduce PDE5 affinity while improving selectivity for other targets.

Opioid Activity ()

4-Methoxybutyrylfentanyl demonstrates that butanamide derivatives can interact with opioid receptors . However, the target’s morpholinyl group and mesityl substitution likely redirect its pharmacological profile away from opioid activity, reducing the risk of adverse effects associated with fentanyl analogs.

Solubility and Bioavailability

The 4-(4-ethylphenoxy)-N-(4-morpholinylphenyl)butanamide (LogP = 3.6) and the target compound (LogP ~4.2) both exhibit moderate lipophilicity, suggesting comparable solubility in biological membranes. The mesityl group’s bulk may slow metabolic degradation, extending half-life relative to simpler analogs like N-(4-Acetylphenyl)butanamide .

Pharmacological Implications

  • Target Selectivity : The mesityl group’s steric hindrance may reduce off-target interactions observed in compounds like 4-Methoxybutyrylfentanyl, which has a narrow therapeutic index .
  • Metabolic Stability : Increased hydrophobicity from the mesityl group could enhance resistance to cytochrome P450 metabolism compared to polar analogs (e.g., thiazole derivatives ).
  • Synthetic Feasibility : The morpholinyl group’s commercial availability (as seen in ) simplifies synthesis compared to specialized heterocycles in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.